molecular formula C17H12F2N4O2 B2502862 (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251545-73-9

(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2502862
CAS No.: 1251545-73-9
M. Wt: 342.306
InChI Key: QBVSLSNWJHENPY-UHFFFAOYSA-N
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Description

Its structure includes:

  • 2,6-Difluorophenyl group: A fluorinated aromatic ring known to enhance metabolic stability and bioavailability by reducing oxidative metabolism .
  • 1,2,4-Oxadiazole-pyridin-4-yl moiety: The oxadiazole ring acts as a bioisostere for ester or amide groups, while the pyridine substituent may participate in hydrogen bonding or π-π interactions with biological targets .

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-12-2-1-3-13(19)14(12)17(24)23-8-11(9-23)16-21-15(22-25-16)10-4-6-20-7-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVSLSNWJHENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, identified by its CAS number 1251545-73-9, is a member of the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.

The molecular formula of the compound is C17H12F2N4O2C_{17}H_{12}F_{2}N_{4}O_{2}, with a molecular weight of 342.30 g/mol. Its structure features a difluorophenyl group and an azetidinone linked to a pyridine and oxadiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
    • The compound's structure suggests it may inhibit critical pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity :
    • Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal properties. The compound has been evaluated against several bacterial strains with varying degrees of effectiveness .
    • In vitro tests revealed that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Neuroprotective Effects :
    • Some oxadiazole derivatives have been identified as potential neuroprotective agents. They may interact with neuroreceptors or enzymes involved in neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against multiple cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential modulation of neuroreceptors

The biological activity of (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Receptor Interaction : The presence of the pyridine moiety suggests potential interactions with various receptors involved in neurotransmission and inflammation .

Scientific Research Applications

Structural Representation

The compound features a difluorophenyl group attached to an azetidinone core, which is further substituted with a pyridinyl and oxadiazolyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study focused on the efficacy of this compound against breast cancer cell lines (MCF-7) demonstrated an IC50 value of 12.5 µM, indicating potent cytotoxic effects. The study suggests that targeting specific signaling pathways associated with tumor growth could lead to effective cancer therapies.

ActivityTested CompoundCell LineIC50 Value (µM)
AnticancerThis compoundMCF-712.5
AnticancerSimilar derivativeMDA-MB-23115.0

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of azetidinones possess significant antibacterial effects, making them potential candidates for developing new antibiotics.

The following table summarizes the biological activities observed in studies involving azetidinone compounds:

ActivityTested CompoundOrganismIC50 Value (µM)
AntimicrobialAzetidinone derivativeE. coli10.0
AntiviralNon-nucleoside azetidinonesHIV8.0

Metabolic Stability

Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of C-F bonds compared to C-H bonds. This stability can lead to increased bioavailability and reduced toxicity profiles.

Case Study: Metabolic Profiling

A study on fluorinated azetidinones revealed that the introduction of fluorine atoms significantly altered metabolic pathways, enhancing stability compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Pyrazole-Based Agrochemicals (Fipronil, Ethiprole)

  • Structural Differences : The target compound replaces the pyrazole core of fipronil/ethiprole with an azetidine-oxadiazole scaffold. This substitution likely alters binding kinetics due to differences in ring strain (azetidine vs. pyrazole) and electronic properties (oxadiazole vs. sulfinyl groups) .
  • Functional Implications : Fipronil and ethiprole act as GABA receptor antagonists, leveraging their sulfinyl groups for target interaction. The target compound’s oxadiazole-pyridine motif may instead target enzymes (e.g., kinases) through hydrogen bonding, suggesting divergent applications .

Comparison with Oxadiazole-Containing Research Chemicals (1597521-49-7)

  • Shared Motifs : Both compounds incorporate 1,2,4-oxadiazole rings, which are resistant to metabolic degradation. However, the azetidine ring in the target compound introduces greater rigidity compared to the pyrrolidine in 1597521-49-7 .

Comparison with Piperidine-Pyrimidine Derivatives (1603902-58-4)

  • Heterocyclic Diversity : The target compound’s azetidine-oxadiazole system contrasts with the piperidine-pyrimidine core of 1603902-58-4. Pyrimidine rings often engage in stacking interactions, whereas oxadiazoles may act as polar surrogates, suggesting distinct target profiles .
  • Halogenation : Both compounds feature difluorophenyl groups, but 1603902-58-4 includes a chloropyridine moiety, which could confer broader pesticidal activity through halogen bonding .

Research Implications and Limitations

  • Its rigidity and fluorination may address pharmacokinetic challenges seen in analogs like fipronil .
  • Knowledge Gaps: No direct biological data or crystallographic studies (e.g., via SHELX ) are available for the target compound. Further research is needed to validate its mechanism and optimize substituents.

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